4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine
Description
4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is a heterocyclic compound featuring three key moieties:
- Morpholine: A six-membered saturated ring containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug design.
- Pyrimidine: A nitrogen-containing aromatic ring, often involved in hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
4-[4-(3-methyl-1-phenylpyrazol-4-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-16(13-23(21-14)15-5-3-2-4-6-15)17-7-8-19-18(20-17)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCMJHUKTPJXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with appropriate reagents . The pyrimidine ring is then constructed via cyclization reactions involving suitable intermediates. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring’s phenyl group and pyrimidine ring offer sites for electrophilic substitution.
Key Reactions:
-
Nitration : The phenyl group may undergo nitration under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro derivatives. Positional selectivity depends on substituent directing effects.
-
Sulfonation : Concentrated sulfuric acid can introduce sulfonic acid groups to the phenyl ring at elevated temperatures.
Example :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-[4-(3-Methyl-1-(3-nitrophenyl)-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine |
Oxidation Reactions
The 3-methyl group on the pyrazole ring is susceptible to oxidation.
Key Reactions:
-
Methyl → Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄ in acidic or basic media) convert the methyl group to a carboxylic acid.
Example :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | 4-[4-(3-Carboxy-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine |
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring’s electron-deficient nature allows NAS at activated positions.
Key Reactions:
-
Halogenation : Chlorination or bromination may occur at the pyrimidine’s C5 position using POCl₃/PCl₃ or Br₂/FeBr₃.
-
Amination : Reaction with ammonia or amines under catalytic conditions introduces amino groups.
Example :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | POCl₃, Δ | 4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-5-chloro-2-pyrimidinyl]morpholine | , |
Reduction Reactions
Selective reduction of the pyrimidine ring is feasible under controlled conditions.
Key Reactions:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the pyrimidine to a dihydro derivative.
Example :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reduction | H₂, Pd/C, EtOH | 4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,2-dihydropyrimidin-2-yl]morpholine |
Acid/Base-Mediated Transformations
The morpholine oxygen can participate in acid-catalyzed reactions.
Key Reactions:
-
Ring-Opening : Concentrated HBr or HI cleaves the morpholine ring, yielding secondary amines.
Example :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ring-Opening | 48% HBr, reflux | 4-(4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl)aminoethanol |
Cross-Coupling Reactions
The pyrimidine or pyrazole rings may engage in Suzuki or Buchwald-Hartwig couplings.
Key Reactions:
-
Suzuki Coupling : Aryl boronic acids couple at halogenated pyrimidine positions using Pd catalysts.
Example :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 4-[5-(4-Methoxyphenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine |
Biological Activity and Functionalization
Derivatives of this compound are explored for pharmacological applications. For example:
Scientific Research Applications
Introduction to 4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine
The compound 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is a synthetic organic molecule that has garnered attention in various fields due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its scientific research applications, focusing on its pharmacological properties, synthetic methodologies, and case studies that highlight its utility.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 318.41 g/mol. The structure features a morpholine ring connected to a pyrimidine and pyrazole moiety, which contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, studies have shown that modifications on the pyrazole ring can enhance cytotoxic effects against various cancer cell lines. The incorporation of morpholine and pyrimidine groups may further improve these properties by modifying the compound's interaction with biological targets.
Antidiabetic Effects
Some studies have reported that compounds similar to 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. This is particularly relevant for developing new therapies for Type 2 diabetes.
Antioxidant Activity
The antioxidant capabilities of this compound have been explored, suggesting potential applications in preventing oxidative stress-related diseases. The presence of the pyrazole moiety is often linked to enhanced free radical scavenging abilities.
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize environmentally friendly techniques for synthesizing pyrazole derivatives. For instance, ultrasonic irradiation and microwave-assisted synthesis have been reported to yield higher purity compounds with reduced reaction times.
Case Studies
A notable case study involved the synthesis of a series of pyrazolone derivatives that demonstrated significant biological activities. Researchers utilized various catalysts and solvents to optimize yields and selectivity, showcasing the versatility of such compounds in drug discovery.
| Compound | Activity | Reference |
|---|---|---|
| 4-Pyrazolones | Anticancer | Gupta et al., IJPSR, 2015 |
| Pyrazolone Derivatives | Antidiabetic | ResearchGate Study |
| Morpholine Derivatives | Antioxidant | LGC Standards |
Drug Development Potential
The structural diversity offered by the combination of morpholine, pyrimidine, and pyrazole rings opens avenues for developing novel therapeutic agents. Preclinical studies are essential for evaluating the efficacy and safety profiles of these compounds before moving into clinical trials.
Mechanism of Action
The mechanism of action of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The morpholine moiety is conserved across analogues, suggesting its role in improving pharmacokinetic properties.
- Pyrimidine-pyrazole hybrids are prevalent in antimicrobial and kinase-targeting agents .
- Substituents like thieno rings () or benzimidazole () modulate target selectivity and potency.
Physicochemical and Computational Analysis
Advanced computational tools referenced in the evidence provide avenues for deeper analysis:
- Multiwfn : For electron density topology analysis to predict reactive sites .
- AutoDock : To model binding affinities with biological targets (e.g., kinases or microbial enzymes) .
- SHELX Programs : For crystallographic refinement to resolve structural ambiguities, as mischaracterization (e.g., ) can drastically alter activity .
Biological Activity
The compound 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.5 g/mol. The structure consists of a morpholine ring substituted with a pyrimidine and a pyrazole moiety, which are known to enhance biological activity.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives, including 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine. A notable study evaluated various pyrazole derivatives for their cytotoxic effects on colorectal carcinoma cells (RKO cell line). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values reaching as low as for the most potent compounds, suggesting a promising avenue for cancer treatment .
Antioxidant Properties
The antioxidant activity of this compound has been assessed using the DPPH radical scavenging assay. Compounds derived from the pyrazole structure demonstrated strong radical scavenging abilities, outperforming ascorbic acid in some instances. This suggests that the compound may play a role in reducing oxidative stress, which is implicated in various diseases .
Anti-inflammatory Effects
Research indicates that pyrazolone derivatives possess significant anti-inflammatory properties. In vivo studies have shown that these compounds can inhibit inflammation effectively, with some derivatives exhibiting higher efficacy than standard anti-inflammatory drugs like indomethacin. For instance, one derivative showed inhibition in inflammation compared to for indomethacin .
The mechanisms underlying the biological activities of 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine are multifaceted:
- Apoptosis Induction : Studies have shown that certain derivatives can activate p53-mediated apoptosis pathways in cancer cells, leading to programmed cell death.
- Autophagy Activation : Compounds may also stimulate autophagy as a survival mechanism in response to stressors, which could affect their overall efficacy against tumors .
Case Studies
- Colorectal Cancer Study : A series of pyrazole derivatives were synthesized and tested against RKO cells. The study found that specific substitutions on the pyrazole ring significantly influenced cytotoxicity and apoptosis induction .
- Anti-inflammatory Evaluation : In an experimental model, several new pyrazolone derivatives were tested for anti-inflammatory and analgesic activities. The results indicated promising anti-inflammatory effects with minimal gastrointestinal side effects compared to traditional NSAIDs .
Q & A
Q. What are the optimized synthetic routes for 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The compound can be synthesized via a Mannich-type reaction involving pyrazole-pyrimidine precursors, morpholine, and formaldehyde under reflux in ethanol . Key parameters include:
- Reaction Time: Extended reflux (10+ hours) ensures complete conversion.
- Solvent Choice: Ethanol facilitates solubility and minimizes side reactions.
- Purification: Crystallization from 95% ethanol yields high-purity products. For scale-up, vacuum distillation and ice quenching improve recovery .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. What stability-indicating analytical methods are recommended for long-term storage studies?
Methodological Answer:
Q. What are the key considerations for evaluating the antimicrobial activity of this compound in vitro?
Methodological Answer:
- Broth Microdilution Assay: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
- Control Groups: Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate assay conditions .
Q. What solvent systems and crystallization methods are optimal for post-synthesis purification?
Methodological Answer:
- Ethanol-Water Systems: Ethanol (95%) achieves high recovery during crystallization due to moderate polarity .
- Ice Quenching: Rapid cooling after solvent removal reduces amorphous byproduct formation .
Advanced Research Questions
Q. How can computational reaction path search methods guide the design of novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Predict transition states and intermediates for substituent modifications (e.g., electron-withdrawing groups on pyrimidine) .
- ICReDD Framework: Integrate computational predictions with high-throughput screening to prioritize derivatives with enhanced bioactivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?
Methodological Answer:
- Cross-Study Validation: Replicate assays under standardized conditions (e.g., pH, temperature, bacterial strains) .
- Metabolomic Profiling: Use LC-MS to identify metabolite interference in conflicting datasets .
Q. How do structural modifications at the pyrazole and morpholine moieties influence pharmacokinetic properties?
Methodological Answer:
Q. How can transition state analysis elucidate unexpected reaction byproducts during synthesis?
Methodological Answer:
- Transition State Mapping: Use Gaussian-09 to identify competing pathways (e.g., formaldehyde over-alkylation) .
- Byproduct Isolation: Employ preparative TLC or column chromatography to isolate and characterize minor products .
Q. What statistical frameworks are appropriate for analyzing dose-response discrepancies in bioactivity datasets?
Methodological Answer:
- Nonlinear Regression Models: Fit dose-response curves using GraphPad Prism (Hill equation) to quantify EC50 variability .
- ANOVA with Tukey’s Test: Compare mean activity across substituent groups (e.g., aryl vs. alkyl substitutions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
